2-[4-Ethyl-3-[(5-phenyltetrazol-2-yl)methyl]-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one
Overview
Description
2-[4-Ethyl-3-[(5-phenyltetrazol-2-yl)methyl]-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[321]octan-4-one is a complex organic compound featuring a unique combination of functional groups, including tetrazole, triazole, and dioxabicyclo octane
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Ethyl-3-[(5-phenyltetrazol-2-yl)methyl]-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one typically involves multi-step reactions. The key steps include the formation of the tetrazole ring, the triazole ring, and the dioxabicyclo octane structure. Common reagents used in these reactions include hydrazine derivatives, phenylhydrazine, and various organic solvents .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[4-Ethyl-3-[(5-phenyltetrazol-2-yl)methyl]-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups in the tetrazole and triazole rings can be reduced to amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic compounds .
Scientific Research Applications
2-[4-Ethyl-3-[(5-phenyltetrazol-2-yl)methyl]-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-[4-Ethyl-3-[(5-phenyltetrazol-2-yl)methyl]-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one involves its interaction with specific molecular targets. The tetrazole and triazole rings can bind to metal ions and enzymes, affecting their activity. The compound can also interact with DNA and proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Tetrazole derivatives: Known for their use in pharmaceuticals and materials science.
Triazole derivatives: Widely used in medicinal chemistry for their bioactive properties.
Dioxabicyclo octane derivatives: Explored for their unique structural and chemical properties
Uniqueness
What sets 2-[4-Ethyl-3-[(5-phenyltetrazol-2-yl)methyl]-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one apart is its combination of multiple functional groups, which provides a unique set of chemical and biological properties.
Properties
IUPAC Name |
2-[4-ethyl-3-[(5-phenyltetrazol-2-yl)methyl]-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O3S/c1-2-23-15(9-24-21-16(19-22-24)11-6-4-3-5-7-11)20-25(18(23)29)12-8-13(26)17-27-10-14(12)28-17/h3-7,12,14,17H,2,8-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUJFARSOSVFDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN(C1=S)C2CC(=O)C3OCC2O3)CN4N=C(N=N4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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